N-(3-ethoxybenzyl)cyclopentanamine
Description
N-(3-ethoxybenzyl)cyclopentanamine is a secondary amine featuring a cyclopentyl group attached to a benzylamine scaffold substituted with an ethoxy group at the 3-position of the benzene ring. For instance, N-(3-methoxyphenethyl)cyclopentanamine was prepared by alkylating 3-methoxyphenethylamine with iodocyclopentane . Similar methodologies likely apply to this compound, where a benzylamine intermediate is alkylated with a cyclopentyl halide or via reductive amination of cyclopentanone with substituted benzylamines .
The compound’s structural motif—a cyclopentylamine linked to a substituted benzyl group—is common in medicinal chemistry, particularly in ligands targeting neurological receptors (e.g., NMDA or mGluR2) .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-9-5-6-12(10-14)11-15-13-7-3-4-8-13/h5-6,9-10,13,15H,2-4,7-8,11H2,1H3 |
InChI Key |
IGMVURAIRBXKTL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNC2CCCC2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Chlorobenzyl)cyclopentanamine (CAS: 66063-15-8)
N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine Hydrobromide (CAS: 499997-32-9)
- Substituents : 3-ethoxy, 4-methoxy.
- Molecular Weight : 316.23 g/mol (as HBr salt).
- Properties: The dual alkoxy groups increase hydrophilicity compared to mono-substituted analogs. This compound is discontinued but was marketed for laboratory use .
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine (CAS: 418788-93-9)
N-[(4-Nitrophenyl)methyl]cyclopentanamine (CAS: Not provided)
- Substituent : 4-nitrobenzyl.
- Hazards : Classified as harmful by inhalation, skin contact, or ingestion. The nitro group’s strong electron-withdrawing nature may confer reactivity or toxicity .
Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 3-ethoxybenzyl | C₁₄H₂₁NO | 235.34 | Likely lipophilic due to ethoxy group |
| N-(4-chlorobenzyl)cyclopentanamine | 4-chlorobenzyl | C₁₂H₁₆ClN | 209.72 | Higher reactivity from Cl substituent |
| N-(3-ethoxy-4-methoxybenzyl)... HBr | 3-ethoxy-4-methoxybenzyl | C₁₅H₂₂NO₂·HBr | 316.23 | Salt form improves crystallinity |
| N-[(3-bromo-4-methoxyphenyl)methyl]... | 3-bromo-4-methoxybenzyl | C₁₃H₁₈BrNO | 284.19 | Bromine adds steric bulk |
| N-[(4-Nitrophenyl)methyl]... | 4-nitrobenzyl | C₁₂H₁₆N₂O₂ | 238.29 | High toxicity; unsuitable for in vivo |
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